5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine
Description
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c11-8-3-1-2-7(4-8)5-9-6-13-10(12)14-9/h1-4,6H,5H2,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPTUTQCRHZBBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC2=CN=C(S2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
313960-06-4 | |
| Record name | 5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Nucleophilic Substitution of Thiazol-2-amine
The most widely reported method involves reacting thiazol-2-amine with 3-chlorobenzyl chloride under basic conditions. The mechanism proceeds via an SN2 pathway, where the amine group displaces the benzyl chloride’s halogen atom.
Reaction conditions :
- Solvent : Ethanol, dimethylformamide (DMF), or tetrahydrofuran (THF)
- Base : Sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)
- Temperature : 60–80°C for 6–12 hours
- Yield : 68–75% (free base)
Mechanistic steps :
- Deprotonation of thiazol-2-amine by the base.
- Nucleophilic attack on 3-chlorobenzyl chloride’s benzylic carbon.
- Elimination of HCl, forming the C–N bond.
Purification :
Cyclocondensation of Thiourea Derivatives
Alternative routes utilize cyclocondensation between thiourea and α-halo ketones or esters. For example, reacting 3-chlorobenzyl bromide with N-substituted thioureas forms the thiazole ring.
Reaction conditions :
- Solvent : Ethanol or acetic acid
- Catalyst : Phosphorus oxychloride (POCl₃) or sulfuric acid
- Temperature : Reflux (80–100°C) for 4–8 hours
- Yield : 60–70%
Critical parameters :
- Stoichiometric control of thiourea to prevent side reactions.
- Acidic conditions to facilitate cyclization.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt for enhanced stability and solubility.
Procedure :
- Dissolve 5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine in anhydrous diethyl ether.
- Bubble hydrogen chloride (HCl) gas through the solution at 0–5°C.
- Filter the precipitated hydrochloride salt and wash with cold ether.
- Dry under vacuum (yield: 85–90%).
Characterization data :
- Melting point : 198–200°C (decomposition).
- ¹H-NMR (DMSO-d₆) : δ 7.78 (d, 2H, ArH), 7.61 (d, 2H, ArH), 5.00 (s, 2H, NH₂).
Advanced Optimization Strategies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. For analogous thiazoles, yields improve by 15–20% under optimized conditions.
Example protocol :
Catalytic Enhancements
- Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) increases interfacial reactivity in biphasic systems.
- Metal catalysts : Palladium(II) acetate (Pd(OAc)₂) aids in Suzuki-Miyaura couplings for halogenated intermediates.
Industrial-Scale Production
Continuous Flow Reactors
Purification Technologies
- High-performance liquid chromatography (HPLC) : C18 columns with acetonitrile/water gradients (purity >99%).
- Crystallization : Anti-solvent addition (e.g., hexane) to isolate high-purity crystals.
Spectroscopic Validation
Table 1: Key Spectroscopic Data
Challenges and Mitigation
Byproduct Formation
Hygroscopicity of Hydrochloride Salt
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce any oxidized forms back to the original thiazole compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles (amines, thiols); typically in polar solvents under mild to moderate temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Substituted thiazole derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
Chemical Synthesis and Development
5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine serves as a building block for synthesizing more complex heterocyclic compounds. Its thiazole ring structure allows for versatile modifications that can lead to derivatives with enhanced biological properties. The synthesis typically involves the reaction of 3-chlorobenzyl chloride with thioamide under basic conditions, often using solvents like ethanol or dimethylformamide at elevated temperatures.
Table 1: Synthetic Routes for this compound
| Step | Reactants | Conditions | Products |
|---|---|---|---|
| 1 | 3-chlorobenzyl chloride + thioamide | Base (NaOH/K2CO3), Polar solvent (ethanol/DMF), Heat | Intermediate compound |
| 2 | Intermediate compound | Cyclization | This compound |
Antimicrobial and Antifungal Properties
Research indicates that compounds containing the thiazole moiety exhibit significant antimicrobial and antifungal activities. This compound is being investigated for its potential to inhibit the growth of various pathogens, making it a candidate for developing new antimicrobial agents .
Anticancer Activity
The compound has shown promise in preclinical studies for its anticancer properties. Its mechanism of action may involve inhibiting specific enzymes related to cell division, which can lead to antiproliferative effects on cancer cells. For instance, studies have demonstrated that thiazole derivatives can exhibit selective cytotoxicity against different cancer cell lines while sparing normal cells .
Table 2: Biological Activities of Thiazole Derivatives
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | |
| Antifungal | Inhibitory effects on fungal pathogens | |
| Anticancer | Cytotoxic effects on cancer cell lines |
Medicinal Chemistry
In medicinal chemistry, the thiazole ring is recognized for its versatility in drug design. Compounds like this compound are explored as potential therapeutic agents in treating diseases such as cancer and infectious diseases. The structural characteristics of this compound contribute to its interaction with biological targets, leading to various pharmacological effects .
Industrial Applications
Beyond its pharmaceutical potential, this compound is also utilized in industrial applications. It can serve as a precursor in the synthesis of dyes and pigments due to its unique chemical properties. The versatility of thiazole derivatives allows them to be integrated into various materials science applications .
Case Studies and Research Findings
Several studies have documented the efficacy of thiazole derivatives similar to this compound:
- Antitubercular Activity : Research has shown that certain thiazole derivatives exhibit significant inhibitory effects against Mycobacterium tuberculosis, highlighting their potential as new antitubercular agents .
- Cytotoxicity Studies : A study evaluating the cytotoxic effects of various thiazole compounds revealed that some derivatives demonstrated potent activity against leukemia cells with minimal toxicity towards normal cells .
Mechanism of Action
The mechanism of action of 5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell division, leading to antiproliferative effects in cancer cells. The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution at the Thiazole Ring
4-Methyl Substitution
The hydrochloride salt 5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine (C₁₁H₁₂Cl₂N₂S, MW 275.19) introduces a methyl group at position 4 of the thiazole ring.
Dimethylaminomethyl Substitution
N-(5-((dimethylamino)methyl)-4-(4-fluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide (CAS: 955327-92-1) replaces the benzyl group with a dimethylaminomethyl moiety. This substitution enhances solubility via protonation of the tertiary amine, favoring interactions in polar biological environments .
Halogen Variation on the Benzyl Group
2-Chlorophenyl Analog
5-[(2-Chlorophenyl)methyl]-1,3-thiazol-2-amine (C₁₀H₉ClN₂S, MW 224.71) shifts the chlorine substituent to the ortho position.
4-Chloro-2-Fluorophenyl Analog
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine (C₁₀H₈ClFN₂S, MW 242.70) introduces fluorine at the 2-position. Fluorine’s electronegativity enhances dipole interactions and may improve metabolic stability .
Trifluoromethyl Substitution
5-{[4-Chloro-3-(trifluoromethyl)phenyl]methyl}-1,3-thiazol-2-amine (C₁₁H₈ClF₃N₂S, MW 292.7) incorporates a trifluoromethyl group, increasing lipophilicity (logP) and steric bulk. This modification is often used to enhance target selectivity .
Heterocycle Replacement: Thiadiazole Derivatives
Compounds like (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine replace the thiazole with a 1,3,4-thiadiazole ring. The additional nitrogen atom in thiadiazoles alters electronic distribution, often enhancing antimicrobial activity but reducing solubility compared to thiazoles .
Physicochemical and Pharmacological Data
Table 1: Key Properties of Selected Analogs
Pharmacological Implications
- Antimicrobial Activity : Thiadiazole derivatives (e.g., ) show broad-spectrum activity, while thiazoles like the parent compound are often explored for targeted therapies .
- Cytotoxicity : Analogs with methyl or halogen substitutions (e.g., ) demonstrate moderate cytotoxic effects, influenced by substituent electronic profiles .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing 5-[(3-Chlorophenyl)methyl]-1,3-thiazol-2-amine?
The compound can be synthesized via cyclocondensation reactions. For example, thiazole derivatives are often prepared by reacting thiourea intermediates with α-haloketones or α-haloaldehydes under acidic or basic conditions. A typical protocol involves reacting 3-chlorobenzyl chloride with a thiosemicarbazide intermediate, followed by cyclization using reagents like POCl₃ or H₂SO₄. The final product is isolated via pH adjustment (e.g., ammonia solution) and recrystallization from solvents like DMSO/water mixtures . Similar routes for analogous thiazoles emphasize the use of nucleophilic substitution and cyclization steps .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Key techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm the thiazole ring and substituent positions.
- FT-IR for identifying functional groups like C-S (650–750 cm⁻¹) and N-H (3300–3500 cm⁻¹).
- Single-crystal X-ray diffraction to resolve the 3D structure, bond angles, and packing motifs. For example, related thiazole-2-amine derivatives exhibit planar thiazole rings with dihedral angles between the aromatic substituent and the core .
- Mass spectrometry (ESI-TOF) to verify molecular weight and fragmentation patterns .
Q. What are the standard protocols for purity assessment and waste management during synthesis?
Purity is assessed via HPLC (C18 columns, acetonitrile/water mobile phases) or TLC (silica gel, UV visualization). Waste containing halogenated byproducts must be segregated, neutralized, and disposed of through certified hazardous waste handlers to avoid environmental contamination. Protocols for similar compounds recommend using activated charcoal filtration for organic solvents and heavy metal chelation for aqueous waste .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
Optimization strategies include:
- Microwave-assisted synthesis to reduce reaction time (e.g., from 6 hours to 30 minutes) and enhance yield by 15–20% .
- Catalytic systems : Using iodine in KI or Lewis acids like ZnCl₂ to accelerate cyclization.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while ethanol/water mixtures aid in precipitation .
- pH control : Maintaining alkaline conditions (pH 8–9) during cyclization minimizes side reactions .
Q. How can contradictory biological activity data across studies be resolved?
Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution for MIC values) and use reference strains (e.g., S. aureus ATCC 25923).
- Structural analogs : Compare activity of closely related derivatives (e.g., 4-fluorobenzyl vs. 3-chlorobenzyl substituents) to identify pharmacophore contributions .
- Solubility factors : Use DMSO stock solutions ≤1% to avoid solvent interference .
Q. What computational approaches are used to predict the compound’s reactivity and binding modes?
- DFT calculations (Gaussian 09) to model electron density, frontier molecular orbitals, and nucleophilic/electrophilic sites.
- Molecular docking (AutoDock Vina) against target proteins (e.g., bacterial dihydrofolate reductase) to predict binding affinities and guide SAR studies .
- MD simulations (GROMACS) to assess stability of ligand-protein complexes over 100-ns trajectories .
Methodological Challenges
Q. How to address low solubility in biological assays?
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate or tertiary amines) via post-synthetic modifications .
- Nanoformulation : Encapsulate the compound in PLGA nanoparticles or liposomes to enhance bioavailability .
Q. How to validate the compound’s mechanism of action in antimicrobial studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
